molecular formula C7H11NO B2567475 N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine CAS No. 4576-48-1

N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine

Cat. No.: B2567475
CAS No.: 4576-48-1
M. Wt: 125.17 g/mol
InChI Key: RPGSLIJSBHTVPW-BQYQJAHWSA-N
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Description

N-Bicyclo[221]heptan-2-ylidenehydroxylamine is a chemical compound with the molecular formula C7H11NO It is characterized by a bicyclic structure, which includes a seven-membered ring system

Preparation Methods

The synthesis of N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine typically involves the introduction of a bridge ring system into the skeleton of a precursor compound. One common synthetic route involves the reaction of bicyclo[2.2.1]heptane derivatives with hydroxylamine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydroxylamines.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. .

Scientific Research Applications

N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine can be compared with other similar compounds, such as:

Properties

CAS No.

4576-48-1

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(NE)-N-(2-bicyclo[2.2.1]heptanylidene)hydroxylamine

InChI

InChI=1S/C7H11NO/c9-8-7-4-5-1-2-6(7)3-5/h5-6,9H,1-4H2/b8-7+

InChI Key

RPGSLIJSBHTVPW-BQYQJAHWSA-N

Isomeric SMILES

C1CC\2CC1C/C2=N\O

SMILES

C1CC2CC1CC2=NO

Canonical SMILES

C1CC2CC1CC2=NO

solubility

not available

Origin of Product

United States

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